![molecular formula C9H15N3O2 B2900563 Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate CAS No. 2247207-29-8](/img/structure/B2900563.png)
Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. MPA is a white crystalline powder that is soluble in water and organic solvents. It is a pyrazolyl glycine derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPA is not fully understood, but it is believed to act as a glycine receptor agonist. Glycine is an inhibitory neurotransmitter in the central nervous system, and MPA has been shown to enhance glycine receptor activity. This results in an overall decrease in neuronal excitability, which may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease neuronal excitability, increase GABAergic transmission, and inhibit NMDA receptor activity. Additionally, MPA has been shown to increase the production of neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPA in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, one limitation of using MPA is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the research of MPA. One potential area of research is its potential in treating neurological disorders such as epilepsy, depression, and anxiety. Additionally, MPA may have potential in cancer treatment, and further research is needed to explore this possibility. Furthermore, the development of more potent and selective derivatives of MPA may lead to new therapeutic applications.
Synthesemethoden
The synthesis of MPA involves the reaction of 1-propan-2-ylpyrazol-4-amine with methyl chloroacetate. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as acetonitrile. The resulting product is then purified by recrystallization to obtain pure MPA.
Wissenschaftliche Forschungsanwendungen
MPA has been widely used in scientific research due to its potential in various fields. It has been shown to have anticonvulsant, neuroprotective, and analgesic effects. MPA has also been studied for its potential in treating depression, anxiety, and other neurological disorders. Additionally, MPA has been investigated for its potential in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)12-6-8(4-11-12)10-5-9(13)14-3/h4,6-7,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJYKYACVLMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

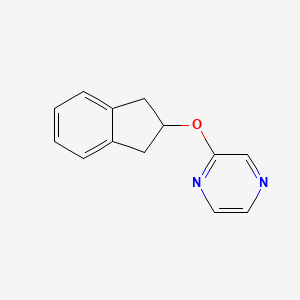
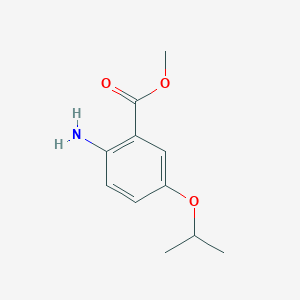
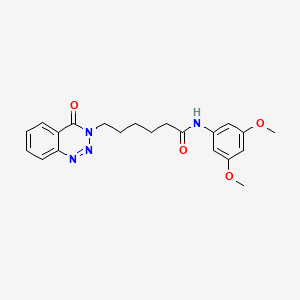
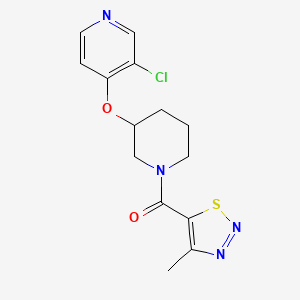

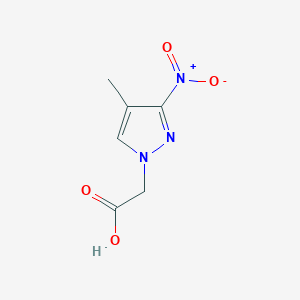
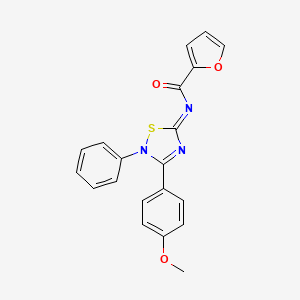
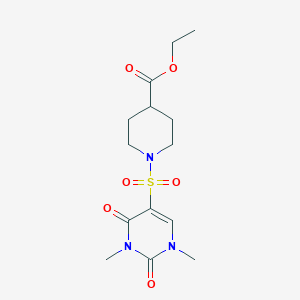

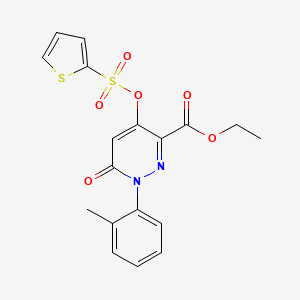

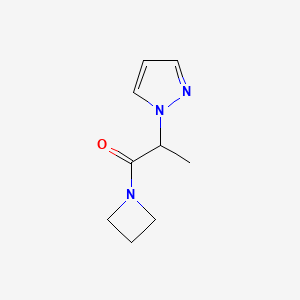
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)